molecular formula C21H19N5O2 B14939126 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one

3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B14939126
M. Wt: 373.4 g/mol
InChI Key: DVEVMEDQCOOSLZ-UHFFFAOYSA-N
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Description

The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one features a benzotriazinone core linked via a 3-oxopropyl chain to a tetrahydro-pyrido[4,3-b]indole moiety. This structure combines two heterocyclic systems, which are common in bioactive molecules.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

3-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H19N5O2/c27-20(10-12-26-21(28)15-6-2-4-8-19(15)23-24-26)25-11-9-18-16(13-25)14-5-1-3-7-17(14)22-18/h1-8,22H,9-13H2

InChI Key

DVEVMEDQCOOSLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

Preparation Methods

The synthesis of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step reactions starting from readily available precursorsReaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may yield hydroxy derivatives.

Scientific Research Applications

3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one has been explored for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells . Additionally, its unique structure makes it a candidate for studying molecular interactions and drug-receptor binding mechanisms.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis or cell death . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule, differing in substituents, linker groups, or heterocyclic components. Key comparisons are summarized below:

Pyrido[4,3-b]indole Derivatives

(a) Compound 33
  • Structure: (6-Fluoro-3,9-dimethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone
  • Synthesis : Synthesized via coupling of racemic pyridoindole with trifluoromethylpyrazole-carboxylic acid, yielding 47% after purification .
  • Key Differences: Replaces the benzotriazinone-oxopropyl chain with a pyrazole-carboxylic acid group.
(b) Compounds 10–13

These derivatives (Table 1) highlight the impact of substituents on yield and stereoisomerism:

Compound Substituents (Pyridoindole) Linked Group Yield Stereoisomer Ratio (Ca/Cb)
10 8-Methoxy 6-(Dimethylamino)-indole 50% N/A
11 8-Methoxy 1-Methyl-5-(trifluoromethyl)-pyrazole 22% 67:33
12 8-Methoxy-5-methyl 5-(Trifluoromethyl)-pyrazole 24% 62:38
13 None 5-(Trifluoromethyl)-pyrazole 45% 59:41
  • Insights : Methoxy and methyl substituents on the pyridoindole reduce yields (e.g., 22–24% for 11–12 vs. 45–50% for 10 and 13). Stereoisomer ratios suggest steric and electronic effects influence reaction pathways .

Benzotriazinone-Based Analogs

(a) Wyeth Patent Compound (Example 19)
  • Structure : 3-[3-(4-(1H-Indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)propyl]-1,2,3-benzotriazin-4(3H)-one
  • Synthesis: Step 1: Alkylation of benzotriazinone with 1-chloro-3-iodopropane (52% yield).
  • Key Differences: Uses a chloropropyl linker instead of oxopropyl and incorporates an indole-tetrahydro-pyridine group.
(b) Screening Database Compounds
  • Y040-8695 :
    • Structure : 3-{3-oxo-3-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]propyl}-1,2,3-benzotriazin-4(3H)-one
    • Molecular Weight : 403.48 g/mol
    • Key Differences : Replaces pyridoindole with a piperazinyl-phenylpropenyl group .

Structure-Activity Relationship (SAR) Insights

  • Heterocyclic Moieties: Pyridoindole derivatives (e.g., Compound 33) show higher synthetic complexity and lower yields compared to benzotriazinone-piperazine hybrids (Y040-8695).
  • Substituent Effects : Methoxy groups on pyridoindole (Compounds 10–12) reduce yields but may improve metabolic stability in biological systems .

Biological Activity

The compound 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic molecule that has garnered attention for its potential pharmacological properties. This article explores its biological activity, particularly focusing on its role as a Rho kinase inhibitor and other therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O2C_{22}H_{21}N_3O_2 with a molecular weight of approximately 359.4 g/mol. The structure features a benzotriazine core linked to a tetrahydropyrido moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC22H21N3O2C_{22}H_{21}N_3O_2
Molecular Weight359.4 g/mol
Structural FeaturesBenzotriazine core and tetrahydropyrido moiety

Rho Kinase Inhibition

The primary biological activity of this compound is as a Rho kinase inhibitor . Rho kinases (ROCKs) are serine/threonine kinases involved in various cellular processes such as contraction, motility, and proliferation. Inhibition of ROCKs has been linked to therapeutic effects in conditions like hypertension and cancer.

Mechanism of Action:

  • Inhibition of Cell Proliferation: By blocking Rho kinase activity, the compound may reduce cell proliferation in cancerous tissues.
  • Vasodilation Effects: The inhibition can lead to relaxation of vascular smooth muscle cells, contributing to lower blood pressure.

Neuropharmacological Implications

The structural characteristics suggest potential interactions with neurotransmitter systems, indicating possible anxiolytic or sedative effects typical of benzodiazepines. This opens avenues for research into its use in treating anxiety disorders and related conditions .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally similar to 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,2,3-benzotriazin-4(3H)-one:

  • Anticancer Activity:
    • A study highlighted that similar compounds exhibit significant anticancer properties through Rho kinase pathways .
    • In vitro assays demonstrated reduced viability in cancer cell lines treated with these compounds.
  • Antimicrobial Activity:
    • Preliminary tests have shown that derivatives exhibit moderate antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values suggesting effectiveness at certain concentrations .

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